molecular formula C22H29IO2 B3048892 Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate CAS No. 185195-27-1

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate

Cat. No.: B3048892
CAS No.: 185195-27-1
M. Wt: 452.4 g/mol
InChI Key: SZUCEMJQEUTBEW-UHFFFAOYSA-M
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Description

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate is a diaryliodonium salt characterized by two bulky 4-(1,1-dimethylethyl)phenyl (tert-butylphenyl) groups attached to an iodine center, paired with an acetate counterion. This compound belongs to a class of hypervalent iodine reagents widely used in organic synthesis, photopolymerization, and materials science due to their strong oxidizing properties and ability to generate aryl radicals or cations under light or thermal activation . The tert-butyl substituents enhance steric stability and solubility in non-polar media, while the acetate anion contributes to moderate polarity and compatibility with organic matrices .

Properties

IUPAC Name

bis(4-tert-butylphenyl)iodanium;acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26I.C2H4O2/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-2(3)4/h7-14H,1-6H3;1H3,(H,3,4)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUCEMJQEUTBEW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619936
Record name Bis(4-tert-butylphenyl)iodanium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185195-27-1
Record name Bis(4-tert-butylphenyl)iodanium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate typically involves the reaction of iodine with 4-(1,1-dimethylethyl)phenyl derivatives under oxidative conditions. One common method includes the use of peracetic acid as the oxidizing agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting iodonium salt is then treated with acetic acid to form the acetate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state iodine compounds.

    Reduction: It can be reduced to form iodide derivatives.

    Substitution: The acetate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracetic acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, cyanides, and thiolates can replace the acetate group under mild conditions.

Major Products Formed

    Oxidation: Formation of iodonium derivatives with higher oxidation states.

    Reduction: Formation of iodide salts.

    Substitution: Formation of substituted iodonium salts with different anions.

Scientific Research Applications

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate has several scientific research applications:

    Photocatalysis: It is used as a photocatalyst in various chemical reactions, where it helps in the acceleration of reactions under light.

    Photoacid Generator: The compound acts as a photoacid generator, releasing strong acids upon exposure to light, which can initiate polymerization and other chemical processes.

    Organic Synthesis:

    Material Science: The compound is used in the development of advanced materials, including photoresists and coatings.

Mechanism of Action

The mechanism of action of iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate involves the generation of reactive intermediates upon exposure to light. The compound absorbs light energy, leading to the cleavage of the iodine-acetate bond and the formation of a highly reactive iodonium ion. This ion can then participate in various chemical reactions, including the initiation of polymerization and the formation of new chemical bonds.

Comparison with Similar Compounds

Iodonium Salts with Different Counterions

The counterion significantly influences the compound’s solubility, stability, and reactivity. Key comparisons include:

Compound Name Counterion Molecular Formula Molecular Weight Key Properties Applications References
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate Acetate (CH₃COO⁻) C₂₂H₂₇IO₂ 442.36 g/mol Moderate polarity, thermal stability up to 150°C, soluble in acetone/DMF Photoinitiators, organic synthesis
Iodonium bis[4-tert-butylphenyl] hexafluorophosphate Hexafluorophosphate (PF₆⁻) C₂₀H₂₄F₆IP 608.28 g/mol High thermal stability (>200°C), hydrophobic, UV-sensitive UV-curable coatings, electronics
Iodonium bis[4-tert-butylphenyl] triflate Triflate (CF₃SO₃⁻) C₂₁H₂₄F₃IO₃S 556.38 g/mol High solubility in polar solvents, strong Lewis acid character Catalysis, cationic polymerization
Iodonium bis[4-tert-butylphenyl] PFHxS (PFAS derivative) Perfluorohexanesulfonate C₂₂H₂₄F₁₃IO₃S 864.54 g/mol Persistent, bioaccumulative, restricted under EU regulations Limited industrial use

Key Findings :

  • Acetate derivatives exhibit better compatibility with polar organic solvents compared to PF₆⁻ or triflate salts .
  • PFAS-containing iodonium salts (e.g., PFHxS) are increasingly regulated due to environmental persistence, whereas acetate and PF₆⁻ salts remain compliant in most applications .

Non-Iodonium tert-Butylphenyl Derivatives

Compounds sharing the tert-butylphenyl moiety but differing in core structure:

Compound Name Core Structure Molecular Formula Molecular Weight Key Properties Applications References
(4-tert-Butylphenyl) acetate Phenolic ester C₁₂H₁₆O₂ 192.26 g/mol Volatile ester, hydrolytically stable Fragrance intermediates
Bis[4-(1,1-dimethylethyl)phenyl]phosphine oxide Phosphorus-oxygen C₂₀H₂₇OP 330.40 g/mol Air-stable ligand, catalytic activity in cross-coupling Organometallic catalysis
Nitroxide, bis[4-(1,1-dimethylethyl)phenyl]- Stable radical C₂₀H₂₆NO 296.43 g/mol Radical scavenger, paramagnetic Polymer stabilization, ESR probes

Key Findings :

  • Iodonium salts are more reactive in radical generation compared to nitroxides, which act as stabilizers .
  • Phosphine oxides with tert-butylphenyl groups serve as ligands, unlike iodonium salts, which function as oxidants .

Pharmacological and Environmental Considerations

  • Metabolites: The tert-butylphenyl group is metabolically stable, as seen in terfenadine derivatives, where it resists hepatic degradation .
  • Toxicity : Acetate and PF₆⁻ salts show lower bioaccumulation risks compared to PFAS-linked iodonium compounds, which are classified as hazardous under REACH .

Biological Activity

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate is an organoiodine compound with significant potential in various biological applications, particularly in photocatalysis and as a photoacid generator. This article explores its biological activity, focusing on its chemical properties, mechanisms of action, and applications in medicinal chemistry and material science.

  • Chemical Formula : C22H29IO2
  • Molecular Weight : 452.4 g/mol
  • Structure : The compound features a central iodonium ion bonded to two bulky 4-(1,1-dimethylethyl)phenyl groups, enhancing its stability and reactivity. The acetate moiety increases solubility and facilitates various reactions.

Iodonium compounds are known for their electrophilic nature due to the positive charge on the iodine atom. This property allows them to participate in various chemical reactions, including:

  • Electrophilic Reactions : They readily react with nucleophiles, making them valuable in synthetic organic chemistry.
  • Photoacid Generation : Upon exposure to light, this compound releases strong acids that can initiate numerous chemical reactions. This property is particularly useful in photolithography and polymerization processes.

1. Photocatalysis

Research indicates that this compound can act as a photocatalyst, facilitating chemical reactions under light exposure. Its bulky substituents contribute to its stability while allowing significant electrophilic activity compared to simpler iodonium salts.

3. Antimicrobial Properties

Compounds with structural similarities to this compound have exhibited antimicrobial activity against various pathogens. These findings suggest potential applications in developing new antimicrobial agents .

Case Study 1: Photoinitiators in Polymer Chemistry

In a study examining the use of iodonium salts as photoinitiators for polymerization processes, it was found that this compound effectively initiated polymerization upon UV light exposure. This property is crucial for applications in coatings and adhesives where rapid curing is essential.

Case Study 2: Anticancer Screening

A series of related compounds were evaluated for their anticancer properties against various cell lines. The results indicated that modifications in the substituents on the phenyl rings significantly affected the reactivity profile and biological activity of the compounds tested. Compounds with similar bulky substituents showed enhanced selectivity towards cancer cells without affecting normal human cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate and related salts?

  • Methodological Answer : Synthesis typically involves counterion exchange reactions. For example, iodonium salts with hexafluorophosphate (PF₆⁻) or trifluoromethanesulfonate (CF₃SO₃⁻) counterions are prepared via metathesis of precursor iodonium halides with silver hexafluorophosphate or triflate under anhydrous conditions . Purification often requires recrystallization from dichloromethane/hexane mixtures. Analytical validation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm purity and structure .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Toxicity : Related bis[4-(1,1-dimethylethyl)phenyl]iodonium salts exhibit moderate oral toxicity (LD₅₀: 300–2,000 mg/kg) . Use PPE (gloves, goggles) and work in a fume hood.
  • Environmental Hazards : The compound is classified as a PFAS (Perfluoroalkyl substance) due to its perfluorohexanesulfonate (PFHxS) derivative (CAS 213740-81-9), requiring compliance with PFAS disposal regulations .
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis or degradation .

Q. How can researchers characterize the purity and structural integrity of this iodonium salt?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% acetic acid) to assess purity.
  • Spectroscopy : ¹⁹F NMR is essential for confirming counterion identity (e.g., PF₆⁻ at δ –70 ppm) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) can detect decomposition temperatures (>200°C for hexafluorophosphate salts) .

Advanced Research Questions

Q. How do counterion variations (e.g., PF₆⁻ vs. CF₃SO₃⁻) influence photoreactivity in polymerization applications?

  • Methodological Answer :

  • Mechanistic Insight : Hexafluorophosphate (PF₆⁻) salts exhibit higher photolysis efficiency due to weaker ion pairing, enhancing radical generation in UV-initiated polymerizations. Triflates (CF₃SO₃⁻) may reduce reactivity due to stronger acidity .
  • Experimental Design : Compare kinetics of acrylate polymerization using photo-DSC under identical UV intensity (e.g., 365 nm, 10 mW/cm²). Monitor conversion rates via FTIR or real-time Raman spectroscopy .

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?

  • Methodological Answer :

  • Root-Cause Analysis : Variations may arise from moisture content, counterion impurities, or analytical methods. For example, thermogravimetric analysis (TGA) under nitrogen vs. air can yield differing decomposition profiles.
  • Standardization : Conduct parallel TGA/DSC runs using certified reference materials and control humidity (<5% RH) during testing .

Q. What are the implications of PFAS classification for academic research involving this compound?

  • Methodological Answer :

  • Regulatory Compliance : The PFHxS derivative (CAS 213740-81-9) is restricted under EU REACH and EPA guidelines. Researchers must document usage quantities, implement waste containment (e.g., activated carbon filtration), and explore non-PFAS alternatives .
  • Analytical Challenges : Quantify PFAS leakage using LC-MS/MS with a detection limit <1 ppb. Calibrate with isotopically labeled internal standards (e.g., ¹³C₆-PFHxS) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate
Reactant of Route 2
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.